O-Anisidine hydrochloride
Description
Contextualization within Aromatic Amine Research
Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are a cornerstone of chemical synthesis. O-Anisidine (B45086) and its hydrochloride salt are significant members of this class. nih.gov Research into aromatic amines is driven by their widespread application as precursors for dyes, pigments, polymers, and pharmaceuticals. nih.govnih.goviarc.fr O-Anisidine hydrochloride, in particular, is a key intermediate in the production of azo and triphenylmethane (B1682552) dyes. chemicalbook.comnih.gov The study of this compound contributes to the broader understanding of the structure-activity relationships within aromatic amines, informing the design of new materials and molecules with specific properties.
Historical Perspectives of Research on this compound
Historically, research on this compound has been closely linked to the development of the dye industry. nih.gov The diazotization of o-anisidine and its subsequent coupling with other aromatic compounds has been a fundamental method for creating a vast array of azo dyes. nih.gov Early research focused on optimizing these synthetic routes and characterizing the resulting dye products. Over time, as analytical techniques advanced, the focus expanded to include detailed investigations of the compound's physical and chemical properties. A significant body of research has also been dedicated to studying the compound's biological effects, with studies dating back several decades. iarc.frnih.gov For instance, a 1978 bioassay by the National Cancer Institute investigated the carcinogenicity of this compound in rats and mice. nih.govnih.govepa.gov
Current Research Landscape and Emerging Trends
The current research landscape for this compound is multifaceted. While its traditional role as a dye intermediate continues to be relevant, contemporary research is exploring new applications and a deeper understanding of its chemical behavior.
One emerging trend is the use of o-anisidine in the synthesis of conducting polymers. semanticscholar.orgresearchgate.nettandfonline.com Researchers are investigating the polymerization of o-anisidine to create materials like poly(o-anisidine) with interesting electrical and optical properties. researchgate.nettandfonline.com These studies often explore the effects of different dopants and synthesis conditions on the final properties of the polymer. tandfonline.comresearchgate.net For example, the synthesis of poly(o-anisidine) using various protonic acids as dopants has been shown to influence the morphology and electrical conductivity of the resulting polymer. tandfonline.com
Another area of active research involves the development of nanocomposites incorporating poly(o-anisidine). semanticscholar.orgmdpi.comresearchgate.netmdpi.com These studies aim to combine the properties of the conducting polymer with those of inorganic nanomaterials to create hybrid materials with enhanced functionalities. For instance, the synthesis of a poly-o-anisidine Sn(IV) arsenophosphate nanocomposite has been reported for its potential application as an ion-selective membrane electrode for detecting lead in water. semanticscholar.org
Furthermore, detailed spectroscopic and computational studies continue to provide deeper insights into the molecular structure and properties of o-anisidine and its derivatives. researchgate.net Density functional theory (DFT) calculations are being employed to investigate conformational stabilities, vibrational spectra, and electronic properties, which aids in the interpretation of experimental data. researchgate.net
In the context of organic synthesis, o-anisidine remains a valuable building block. Research continues to explore its use in the synthesis of novel heterocyclic compounds and other complex organic molecules. For example, it has been used in the synthesis of bifunctional reactive dyes for natural fibers like silk, wool, and cotton. asianpubs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCWGVXRBJCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H9NO.ClH, C7H10ClNO | |
| Record name | O-ANISIDINE HYDROCHLORIDE | |
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Related CAS |
90-04-0 (Parent) | |
| Record name | Anisidine hydrochloride, o- | |
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DSSTOX Substance ID |
DTXSID8020092 | |
| Record name | 2-Methoxyaniline hydrochloride | |
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Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic. | |
| Record name | O-ANISIDINE HYDROCHLORIDE | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
| Record name | O-ANISIDINE HYDROCHLORIDE | |
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CAS No. |
134-29-2 | |
| Record name | O-ANISIDINE HYDROCHLORIDE | |
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| Record name | o-Anisidine, hydrochloride | |
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| Record name | Anisidine hydrochloride, o- | |
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| Record name | 2-Methoxyaniline hydrochloride | |
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| Record name | Benzenamine, 2-methoxy-, hydrochloride (1:1) | |
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| Record name | ANISIDINE HYDROCHLORIDE, O- | |
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Melting Point |
437 to 441 °F (NTP, 1992) | |
| Record name | O-ANISIDINE HYDROCHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis and Derivatization Methodologies
Advanced Synthetic Routes for O-Anisidine (B45086) Hydrochloride
O-Anisidine hydrochloride is derived from o-anisidine, which is primarily synthesized through the reduction of o-nitroanisole. nih.gov Advanced synthetic methodologies focus on improving efficiency, yield, and environmental footprint through various catalytic systems and the exploration of alternative precursors.
The most prevalent industrial method for synthesizing o-anisidine involves the catalytic hydrogenation of o-nitroanisole. sinocurechem.com This process typically uses hydrogen gas under pressure in the presence of a metal catalyst. nih.gov Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. sinocurechem.com The reaction is generally performed in a solvent such as methanol (B129727) or ethanol. sinocurechem.comgoogle.com This method is favored for its high yield and the minimal production of by-products. sinocurechem.com
The mechanism involves the reduction of the nitro group (-NO2) on o-nitroanisole to an amino group (-NH2), proceeding through intermediate nitroso and hydroxylamine (B1172632) species. sinocurechem.com Research into composite catalysts aims to enhance catalytic activity and stability. For instance, a composite catalyst composed of metals like Cu, Ni, Fe, Zn, Co, Cr, or Mo on a carrier made of a carbon-containing organic matter and an inorganic oxide has been developed for the hydrogenation of p-nitroanisole, a similar compound, suggesting potential applicability for o-nitroanisole reduction. scispace.com
Catalytic Hydrogenation Conditions for Anisidine Synthesis
| Precursor | Catalyst | Solvent | Temperature | Pressure | Reference |
|---|---|---|---|---|---|
| o-Nitroanisole | Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Acetic Acid | Controlled | Controlled | sinocurechem.com |
| o-Nitroanisole / p-Nitroanisole Mixture | 10% Platinum on Carbon (Pt/C) | Methanol | Not Specified | High-purity hydrogen | google.com |
| p-Nitroanisole | Composite (Cu, Ni, Fe, Zn, Co, Cr, Mo) | None (Solvent-free) | 80-150°C | 0.3-1.0 MPa | scispace.com |
| o-Nitroanisole | Raney Nickel | Ethanol, Methanol, or Acetic Acid | Controlled | Controlled | sinocurechem.com |
Historically, the Bechamp reduction, which uses iron filings and hydrochloric acid, was a significant method for reducing o-nitroanisole to o-anisidine. sinocurechem.com
While o-nitroanisole is the standard precursor, alternative synthetic routes starting from different materials have been explored.
One such method begins with 2-chloronitrobenzene. wikipedia.org This compound undergoes methanolysis, where it is treated with a methoxide (B1231860) source like sodium methoxide (NaOCH₃), to replace the chlorine atom with a methoxy (B1213986) group, yielding o-nitroanisole. wikipedia.org The resulting o-nitroanisole is then reduced to o-anisidine as described in the catalytic approaches. wikipedia.org
Another synthetic strategy involves the direct modification of aniline (B41778). sinocurechem.com This route includes the methylation of aniline using a reagent like dimethyl sulfate (B86663) in the presence of a base. sinocurechem.com This can be followed by selective demethylation to yield o-anisidine. sinocurechem.com
Derivatization Strategies and Applications
O-Anisidine serves as a versatile building block for the synthesis of more complex molecules, finding applications in material science and as a crucial chemical intermediate.
In material science, o-anisidine (2-methoxyaniline) is a valuable monomer for the synthesis of conducting polymers and oligomers. electrochemsci.org The electrochemical synthesis, or electrosynthesis, of poly(o-anisidine) and its short-chain oligomers has been a subject of study. electrochemsci.orgresearchgate.net This process involves the electrochemical oxidation of the o-anisidine monomer in an acidic medium, such as sulfuric acid. researchgate.net
The formation of these polymers occurs through the creation of oligomers in the initial stages of the electrochemical process. electrochemsci.org By controlling the experimental conditions, such as monomer concentration and the applied electrical potential, researchers can successfully synthesize and isolate specific oligomers, such as the o-anisidine trimer. electrochemsci.org These materials are of interest for their electroactive properties, which are relevant for applications in electronics and sensor technology.
O-Anisidine is a key intermediate in the production of a wide range of organic compounds, including pharmaceuticals and specialty chemicals. nih.govhaihangindustry.com Its primary application lies in the synthesis of colorants.
O-Anisidine is a fundamental precursor in the manufacture of various azo dyes and pigments. nih.govhaihangindustry.com Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis is a two-step process:
Diazotization : The primary aromatic amine group of o-anisidine is converted into a diazonium salt. researchgate.netunb.ca This is achieved by treating a cold acidic solution (typically with hydrochloric acid) of this compound with a cold solution of sodium nitrite (B80452) (NaNO₂) at temperatures between 0-5°C. researchgate.netnih.gov The nitrous acid formed in situ reacts with the amine to produce the aryl diazonium salt. researchgate.net
Azo Coupling : The resulting diazonium salt acts as an electrophile and is reacted with a coupling component, which is typically another aromatic compound rich in electrons, such as a phenol (B47542) or an aniline derivative. researchgate.netunb.ca This electrophilic aromatic substitution reaction forms the azo bridge, creating the final dye molecule. researchgate.net The specific coupling partner determines the final color of the dye. unb.ca
Examples of Dyes and Pigments Derived from o-Anisidine
| Product Type | General Application | Reference |
|---|---|---|
| Azo Dyes | Textiles, Leather, Paper | nih.govsinocurechem.com |
| Azo Pigments | Printing Inks, Polymer Dyes, Hair Dyes | nih.gov |
| Ice Dyes | Textile Dyeing | haihangindustry.com |
| Triphenylmethane (B1682552) Dyes | Inks, Paints | sinocurechem.com |
Chemical Intermediate Roles in Complex Molecule Synthesis
Pharmaceutical Precursor Applications
This compound is a key starting material in the synthesis of several pharmaceutical compounds and related molecules. Its aromatic amine structure allows for a range of chemical modifications, making it a valuable building block in organic synthesis.
A primary application is in the production of Guaiacol (B22219) . The synthesis involves the diazotization of o-anisidine, followed by hydrolysis of the resulting diazonium salt to replace the amino group with a hydroxyl group, yielding guaiacol (2-methoxyphenol). wikipedia.orgchemicalbook.comgoogle.com This process, while effective, has been noted for generating significant wastewater and byproducts. google.com
Guaiacol itself is a crucial intermediate for the synthesis of Vanillin (B372448) , a widely used flavoring agent in the food and pharmaceutical industries. nih.gov It is estimated that approximately 85% of the world's synthetic vanillin supply originates from guaiacol. wikipedia.org The industrial synthesis of vanillin from guaiacol typically involves the condensation reaction of guaiacol with glyoxylic acid. This forms vanillylmandelic acid, which is then oxidized and decarboxylated to yield the final vanillin product. wikipedia.orgchemicalbook.com
Furthermore, o-anisidine is a precursor to o-Dianisidine (3,3'-dimethoxybenzidine), a compound formed through a benzidine (B372746) rearrangement. wikipedia.org O-Dianisidine and its derivatives are utilized in the synthesis of certain pharmaceutical compounds and serve as reagents in biochemical and colorimetric assays, such as those for detecting peroxidase activity. chemimpex.comchemimpex.com While o-anisidine is noted as a starting material for broader categories of drugs like analgesics and antihistamines, specific pathways for currently marketed drugs are less commonly detailed in public literature. sinocurechem.com
Corrosion Inhibitor Formulations
This compound and its derivatives have been extensively researched and utilized as effective corrosion inhibitors, particularly for steel in acidic environments. nih.gov The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of the nitrogen and oxygen atoms, along with the π-electrons of the benzene (B151609) ring in the o-anisidine structure, facilitates strong adsorption onto the metal surface.
Research has demonstrated that Schiff bases synthesized from o-anisidine are effective corrosion inhibitors. For example, o-anisidine-N-salicylidene has been shown to inhibit mild steel corrosion in hydrochloric acid (HCl) solutions. Studies using weight loss measurements and electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and galvanostatic polarization confirm its protective action. These studies reveal that such derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitor molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal.
The table below summarizes the inhibition efficiency of o-anisidine and its derivatives under various conditions as reported in research studies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference Method |
|---|---|---|---|---|---|---|
| o-Anisidine (OAD) | N80 Steel | 15% HCl | 10 mM | 303 | 47.2 | Weight Loss |
| o-Anisidine (OAD) | N80 Steel | 15% HCl | 50 mM | 303 | 86.8 | Weight Loss |
| o-Anisidine | Aluminium | 0.4 M HCl | 80 mM | Ambient | ~76-93 (range for isomers) | Weight Loss |
In addition to monomeric derivatives, polymers derived from o-anisidine have shown significant promise in anti-corrosion coatings. Poly(o-anisidine) (POA), a conducting polymer, can be synthesized by the chemical oxidative polymerization of the monomer. When incorporated into epoxy or epoxy-siloxane resins, POA nanoparticles and composites (e.g., with Silicon Carbide, SiC) enhance the corrosion protection of the coating. researchgate.netresearchgate.net These composite coatings provide a superior barrier effect against corrosive species and can also induce passivation of the underlying steel surface, significantly reducing the corrosion rate. researchgate.net
Antioxidant Development for Polymercaptan Resins
This compound is identified as an antioxidant for polymercaptan resins, which are also known as polysulfide resins or sealants. nih.govchemicalbook.com These resins are widely used in aerospace, construction, and industrial applications for their fuel resistance and durability. However, they can be susceptible to oxidative degradation when exposed to heat, light, and atmospheric oxygen, which can alter their mechanical properties and service life.
Antioxidants are incorporated into adhesive and sealant formulations to interrupt the autoxidation process. specialchem.com This process proceeds via a free-radical chain reaction, where radicals are formed and react with oxygen to create peroxy radicals, leading to the formation of hydroperoxides that can degrade the polymer. specialchem.com Antioxidants function by scavenging these free radicals (primary antioxidants) or by decomposing hydroperoxides into non-radical, stable products (secondary antioxidants). specialchem.com
While the use of this compound in this capacity is documented, detailed public research on the specific synthesis of new antioxidant derivatives from o-anisidine explicitly for polymercaptan resins is limited. However, the antioxidant activity of aniline-based compounds is well-established. Polyaniline (PANI), a related polymer, has demonstrated effective radical scavenging properties, outperforming monomeric aniline. researchgate.net The mechanism involves the donation of a hydrogen atom from the amine group to stabilize free radicals. It is inferred that o-anisidine and its derivatives function similarly, with the methoxy group potentially influencing the antioxidant activity through its electronic effects on the aromatic ring. The development in this area likely involves synthesizing derivatives that enhance stability, solubility within the resin matrix, and long-term effectiveness without compromising the sealant's physical properties.
Analytical Methodologies and Characterization in Research
Spectroscopic and Chromatographic Techniques for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used for the determination and quantification of o-anisidine (B45086) in a variety of complex matrices. This technique is frequently employed for analyzing environmental samples such as water, soil, and solid waste, as well as biological samples like urine and blood. nih.gov In environmental analysis, GC-MS methods have demonstrated a quantitation limit of 10 µg/L for o-anisidine in groundwater. nih.gov
The application of GC-MS extends to biomonitoring, where it is used to measure o-anisidine exposure in humans. Several GC-MS methods have been developed for the quantification of o-anisidine in urine, with reported limits of quantification as low as 0.05 µg/L. nih.gov Furthermore, highly sensitive methods have achieved detection limits between 7 ng/L and 50 ng/L in urine samples. nih.gov GC-MS has also been utilized to detect hemoglobin adducts of o-anisidine in blood samples, providing a measure of biological exposure. nih.gov Additionally, the technique has been applied to quantify o-anisidine and other aromatic amines in mainstream cigarette smoke, with a reported detection limit of 7 pg/cigarette. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for monitoring occupational exposure to o-anisidine in air samples. The National Institute for Occupational Safety and Health (NIOSH) has established Method 2514 for this purpose, which allows for the determination of both ortho- and para-anisidine. nih.govkeikaventures.com This method involves collecting air samples on XAD-2 sorbent tubes, followed by desorption with methanol (B129727) and subsequent analysis by HPLC-UV. keikaventures.comlcslaboratory.com
The working range for this method is 0.06 to 0.8 mg/m³ for a 200 L air sample. keikaventures.comcdc.gov The detection limit is approximately 0.35 µg per sample. nih.govkeikaventures.com The technique provides accurate and reproducible results, making it suitable for ensuring compliance with occupational safety standards. lcslaboratory.com The separation is typically achieved using a C18 column with a mobile phase consisting of an acetonitrile/water mixture, and detection is performed at a wavelength of 254 nm. lcslaboratory.comcdc.gov The approximate retention time for o-anisidine under these conditions is 12 minutes. cdc.gov
Table 1: Parameters for NIOSH Method 2514 for o-Anisidine Analysis
| Parameter | Specification |
|---|---|
| Sampling | |
| Sampler | Glass tube with XAD-2 sorbent (150 mg front/75 mg back) cdc.gov |
| Flow Rate | 0.5 to 1.0 L/min lcslaboratory.comcdc.gov |
| Sample Volume | 24 to 320 L keikaventures.comwikisource.org |
| Sample Preparation | |
| Desorption | 5 mL methanol, let stand for 15 minutes keikaventures.comcdc.gov |
| Analysis | |
| Technique | HPLC with UV Detection nih.gov |
| Wavelength | 254 nm lcslaboratory.comcdc.gov |
| Column | C18 packed stainless steel cdc.gov |
| Mobile Phase | 35% Acetonitrile / 65% Water cdc.govwikisource.org |
| Injection Volume | 10 µL cdc.gov |
| Performance | |
| Working Range | 0.06 to 0.8 mg/m³ (for a 200 L sample) keikaventures.comcdc.gov |
| Estimated LOD | 0.35 µg per sample nih.govkeikaventures.com |
UV-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy are essential tools for the structural characterization of poly(o-anisidine) (POA) and its composites. UV-Vis spectroscopy of POA composites reveals absorption bands that are characteristic of the polymer's electronic transitions. Typically, a strong absorption band around 284 nm and a shoulder band around 314 nm are assigned to the π-π* transition centered on the benzenoid rings. ijirse.in Another peak observed at approximately 613 nm is attributed to the n-π* transition, which involves the non-bonding lone pair of electrons on the nitrogen atom. ijirse.in
FTIR spectroscopy provides detailed information about the chemical structure and functional groups present in POA composites. mdpi.com The spectra confirm the successful polymerization and incorporation of POA into composite materials. researchgate.net Key characteristic bands include the N-H stretching mode, typically observed around 3379-3450 cm⁻¹. mdpi.comresearchgate.net The C=C stretching vibrations of the quinoid and benzenoid rings are found near 1591 cm⁻¹ and 1469-1498 cm⁻¹, respectively. mdpi.comresearchgate.net The presence of the methoxy (B1213986) group (–OCH₃) is confirmed by stretching vibrations at various wavenumbers, including 1206 cm⁻¹ and 1032 cm⁻¹. mdpi.com The appearance of a band around 1155 cm⁻¹ can indicate the conducting protonated form of the polymer. mdpi.comnih.gov
Table 2: Characteristic FTIR Bands for Poly(o-anisidine) Composites
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3379 - 3450 | N-H stretching mode mdpi.comresearchgate.net |
| ~1591 | C=C stretching of quinoid ring mdpi.comresearchgate.net |
| ~1469 - 1498 | C=C stretching of benzenoid ring mdpi.comresearchgate.net |
| ~1206 | Stretching vibration of the o-methoxy group mdpi.com |
| ~1155 | Indication of conducting protonated form mdpi.comnih.gov |
| ~1032 | Stretching vibration of the o-methoxy group mdpi.com |
Advanced Characterization of O-Anisidine Hydrochloride and its Derivatives
The morphology and crystallinity of materials derived from o-anisidine, particularly poly(o-anisidine) (POA) and its composites, are investigated using advanced analytical techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD). These methods provide insights into the surface structure, topography, and the degree of crystalline order within the material, which are crucial for determining its properties and potential applications.
X-ray diffraction is employed to assess the crystalline nature of these polymers. Studies on POA and its copolymers have indicated that they are largely amorphous but can contain crystalline regions. mdpi.comias.ac.in The XRD pattern of POA often highlights its semi-crystalline nature. mdpi.comnih.govresearchgate.net The presence of crystalline domains embedded within an amorphous matrix has been observed, and parameters like the interchain separation length can be calculated from XRD data, providing an indication of the material's conductive character. mdpi.comnih.govresearchgate.net For example, an interchain separation length of 3.59 Å has been reported as an indicator of conductivity in such polymers. mdpi.comnih.govresearchgate.net
The electrical conductivity of polymeric systems based on o-anisidine is a key characteristic, particularly for applications in electronic devices and sensors. Poly(o-anisidine) (POA) is a conducting polymer, although its conductivity is generally lower than that of its parent polymer, polyaniline. This difference is often attributed to the steric hindrance from the methoxy group, which can affect the polymer chain's planarity and increase the distance between chains. ias.ac.in
The electrical conductivity of POA and its composites can be tuned and is influenced by factors such as the dopant used, the composition of copolymers, and the incorporation of nanoparticles. researchgate.net For instance, the conductivity of poly(aniline-co-o-anisidine) copolymers shows characteristics intermediate between those of the homopolymers, polyaniline and POA. ias.ac.in The introduction of materials like graphene or BaSO₄ to form nanocomposites can enhance conductivity. ijirse.inmdpi.com The electrical conductivity of POA/graphene nanocomposites has been reported to reach a maximum of 3.3 x 10⁻³ S cm⁻¹ at room temperature. ijirse.in Measurements are typically performed using techniques like the four-point probe method or a conductivity meter. mdpi.comrsc.org
Table 3: Reported Electrical Conductivity of Poly(o-anisidine) and Related Systems
| Material | Conductivity (S cm⁻¹) |
|---|---|
| Poly(p-anisidine) film | (3.1 ± 0.1) × 10⁻⁷ (converted from S m⁻¹) rsc.org |
| Poly p-anisidine (B42471) nanocomposites with TiC | 0.079–0.91 researchgate.net |
| Poly(o-anisidine)/Graphene (POA/GR) nanocomposite | 3.3 x 10⁻³ ijirse.in |
Metabolism and Toxicokinetics in Biological Systems
Absorption and Distribution Studies
Following administration, o-anisidine (B45086) is absorbed and distributed to various tissues, and its presence can be detected in human biological fluids.
In vivo Tissue Distribution in Experimental Models
Studies in animal models demonstrate that o-anisidine is widely distributed throughout the body after absorption. Research conducted on male IMP:WIST rats following intraperitoneal administration showed that the compound is readily absorbed and distributed to tissues nih.gov.
In one particular study using a radiolabeled form of o-anisidine, the highest concentrations of the tracer were observed in the liver, kidneys, and muscle tissue 12 hours after injection nih.govscispace.com. The prolonged retention of the tracer in most of the examined tissues suggests that o-anisidine, particularly with repeated exposure, may accumulate in the body nih.govscispace.com. The primary route of excretion was identified as the urine nih.govscispace.com.
Tissue Distribution of o-Anisidine Tracer in Rats 12 Hours Post-Administration
| Tissue | Relative Accumulation Level | Primary Excretion Route |
|---|---|---|
| Liver | High | Urine |
| Kidneys | High | |
| Muscle | High |
This table summarizes the findings on the distribution of an o-anisidine tracer in rats, highlighting the tissues with the highest accumulation. nih.govnih.govscispace.com
Detection in Human Biological Samples
O-anisidine has been identified in human biological samples, even in individuals without known occupational exposure. Two studies have successfully detected hemoglobin adducts of o-anisidine in human blood samples nih.gov.
Furthermore, the compound is detectable in urine. A German study of 20 participants without known exposure found o-anisidine in 95% of urine samples, with concentrations ranging from less than 0.05 to 4.2 µg/L nih.gov. A larger cross-sectional study in Germany involving over 1000 volunteers detected o-anisidine in urine at concentrations up to 8.66 µg/L nih.gov.
Detection of o-Anisidine in Human Urine (General Population)
| Study Population Size | Detection Range (µg/L) | Median Value (µg/L) | 95th Percentile (µg/L) |
|---|---|---|---|
| 20 | < 0.05 - 4.2 | 0.22 | 0.68 |
| 1004 | Up to 8.66 | 0.23 | Not Reported |
This table presents data from two studies on the concentration of o-anisidine found in the urine of the general population in Germany. nih.gov
Biotransformation Pathways and Metabolite Identification
The biotransformation of o-anisidine is a complex process involving redox cycling and the formation of several metabolites. This metabolic conversion is critical to its toxicological profile.
Cytochrome P450 Enzyme Involvement in Oxidation
The oxidation of o-anisidine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes nih.gov. Studies using human, rat, and rabbit hepatic microsomes have demonstrated that the metabolism of o-anisidine is a CYP-dependent process nih.gov. Specifically, in humans, CYP2E1 and CYP1A2 have been identified as the main enzymes involved in its oxidation nih.gov. Research has shown that o-anisidine is a substrate for multiple P450 subfamilies, including 1A, 2B, 2E, and 3A, in both rat and rabbit models acs.orgscispace.com.
Formation of N-(2-methoxyphenyl)hydroxylamine
A primary step in the biotransformation of o-anisidine is its oxidation to N-(2-methoxyphenyl)hydroxylamine nih.gov. This compound is considered the major metabolite of o-anisidine nih.gov. The formation of N-(2-methoxyphenyl)hydroxylamine has been consistently observed in in vitro studies using human, rat, and rabbit hepatic microsomes nih.govscispace.com. This N-hydroxy metabolite is a key intermediate in the metabolic pathway and is involved in subsequent reactions nih.govnih.gov. DNA adducts found in the urinary bladder of rats treated with o-anisidine have been identified as originating from this specific metabolite nih.govnih.gov.
Formation of ortho-Aminophenol
Further metabolism of o-anisidine leads to the formation of ortho-aminophenol nih.govnih.gov. This occurs through a process of O-demethylation nih.gov. Additionally, the intermediate metabolite, N-(2-methoxyphenyl)hydroxylamine, can be further metabolized to ortho-aminophenol nih.govacs.org. This pathway represents another significant route in the complex biotransformation of the parent compound nih.govnih.gov.
Role of Peroxidases in Diimine and Quinone Imine Formation
Peroxidases, including mammalian enzymes like prostaglandin H synthase, play a significant role in the metabolic activation of o-anisidine. nih.gov These enzymes catalyze the oxidation of o-anisidine, leading to the formation of a diimine metabolite. nih.gov This diimine is an electrophilic species that can subsequently undergo hydrolysis to form a quinone imine. nih.gov Quinone imines are recognized as transitory and highly reactive intermediates that can participate in various cellular reactions. nih.govnih.gov
Redox Cycling Reactions
O-anisidine is subject to complex redox cycling reactions, primarily mediated by hepatic microsomal cytochrome P450 (P450) enzymes. nih.govacs.orgacs.org The initial oxidation of o-anisidine produces two main metabolites: N-(2-methoxyphenyl)hydroxylamine and o-aminophenol. acs.orgacs.orgnih.govsemanticscholar.org The metabolite N-(2-methoxyphenyl)hydroxylamine is a key intermediate in the redox cycle. It can be further oxidized to 2-methoxynitrosobenzene (o-nitrosoanisole) or, conversely, be reduced back to the parent compound, o-anisidine. acs.orgnih.govsemanticscholar.org This regenerated o-anisidine can then re-enter the oxidative pathway. acs.orgnih.govsemanticscholar.org Studies have shown that multiple P450 subfamilies, including 1A, 2B, 2E, and 3A, are involved in the metabolism of o-anisidine in both rat and rabbit liver microsomes, indicating it is a promiscuous substrate for these enzymes. acs.orgnih.gov
Conjugation Pathways: Acetylation to N-acetyl-2-methoxyaniline
The primary pathway for the metabolism and detoxification of o-anisidine is through conjugation, specifically amine group acetylation. researchgate.netnih.gov This reaction results in the formation of N-acetyl-2-methoxyaniline. researchgate.netnih.gov In studies conducted on rats, this acetylated metabolite was found to be the main urinary metabolite, accounting for a significant portion of the excreted dose. nih.gov This acetylation step is a common conjugation reaction for many aromatic amines. researchgate.net A minor urinary metabolite, N-acetyl-4-hydroxy-2-methoxyaniline, has also been identified, indicating that ring oxidation can occur in conjunction with acetylation. nih.govnih.gov
Excretion Patterns and Elimination Routes
Following administration in animal models, o-anisidine and its metabolites are eliminated from the body primarily through the urine. In a study involving male WIST rats given a single intraperitoneal dose, urine was the main route of excretion. nih.govnih.gov Approximately 72% of the administered dose was excreted within the first 72 hours, with the vast majority being eliminated via the urine. nih.govnih.gov Fecal excretion accounted for a much smaller portion, representing about 6% of the dose over the same period. nih.gov
The major metabolites identified in the urine were the conjugated forms of o-anisidine. The principal urinary metabolite was N-acetyl-2-methoxyaniline, which constituted almost 97% of the total amount excreted in urine. nih.gov A secondary metabolite, N-acetyl-4-hydroxy-2-methoxyaniline, was also detected, accounting for about 1.5% of the total urinary excretion. nih.gov The highest concentrations of radiolabeled o-anisidine were found in tissues 12 hours after injection, with the liver, kidneys, and muscle tissue showing the highest accumulation. nih.gov
Table 1: Excretion of O-Anisidine in Rats over 72 Hours
| Excretion Route | Percentage of Administered Dose |
| Urine | ~72% |
| Feces | ~6% |
Table 2: Major Urinary Metabolites of O-Anisidine in Rats
| Metabolite | Percentage of Total Urinary Excretion |
| N-acetyl-2-methoxyaniline | ~97% |
| N-acetyl-4-hydroxy-2-methoxyaniline | ~1.5% |
Mechanistic Toxicology of O Anisidine Hydrochloride
Genotoxicity Research
The genotoxicity of o-anisidine (B45086) is a key factor in its carcinogenicity. Research has demonstrated that this aromatic amine can induce various forms of genetic damage, including the formation of DNA adducts, induction of DNA strand breaks, and mutagenicity in various test systems. These effects are largely attributed to its metabolic conversion into reactive species that can covalently bind to DNA and generate oxidative stress.
DNA Adduct Formation and Characterization
A critical event in the initiation of chemical carcinogenesis is the formation of covalent bonds between a chemical or its metabolites and DNA, forming DNA adducts. In the case of o-anisidine, its metabolic activation leads to the formation of specific DNA adducts that have been identified and characterized in both in vitro and in vivo studies.
The primary DNA adduct formed from the metabolic activation of o-anisidine has been identified as N-(deoxyguanosin-8-yl)-2-methoxyaniline nih.govnih.govoup.com. This adduct results from the covalent binding of a reactive metabolite of o-anisidine to the C8 position of the guanine base in DNA researchgate.net. The formation of this specific adduct has been consistently observed in various experimental systems, highlighting its significance in the genotoxic profile of o-anisidine.
Studies utilizing the ³²P-postlabeling method have successfully detected o-anisidine-derived DNA adducts in several organs of Wistar rats treated with the compound. The highest levels of these adducts were consistently found in the urinary bladder, which is the primary target organ for o-anisidine-induced carcinogenicity nih.govoup.com. The persistence of these adducts in the bladder tissue is a crucial factor; research has shown that while adduct levels decline over time, a significant percentage can remain even after 36 weeks nih.gov. This long-term presence of DNA damage can lead to mutations during DNA replication, contributing to the initiation of cancer.
| Tissue | Adduct Levels After 1 Day (adducts per 10⁷ nucleotides) | Adduct Levels After 36 Weeks (adducts per 10⁷ nucleotides) | Percentage of Adducts Remaining |
|---|---|---|---|
| Urinary Bladder | 39 | 15 | 39% |
| Liver | Data not available for specific time points | No persistence detected | - |
| Kidney | Data not available for specific time points | No persistence detected | - |
| Spleen | Data not available for specific time points | No persistence detected | - |
The formation of the N-(deoxyguanosin-8-yl)-2-methoxyaniline adduct is not a direct action of o-anisidine itself but requires metabolic activation. A key metabolite in this pathway is N-(2-methoxyphenyl)hydroxylamine nih.govnih.govoup.com. In vitro studies have shown that the reaction of deoxyguanosine with N-(2-methoxyphenyl)hydroxylamine yields three distinct adducts, the major one being N-(deoxyguanosin-8-yl)-2-methoxyaniline nih.govresearchgate.net.
The metabolic conversion of o-anisidine to N-(2-methoxyphenyl)hydroxylamine is primarily mediated by cytochrome P450 enzymes in the liver nih.gov. This N-hydroxy metabolite is considered a proximate carcinogen, as it can be further activated to reactive nitrenium/carbenium ions that readily react with DNA nih.govoup.com. This activation pathway underscores the importance of metabolic processes in determining the genotoxic and carcinogenic potential of o-anisidine.
DNA Strand Break Induction in Rodent Tissues
In addition to forming bulky DNA adducts, o-anisidine has been shown to induce DNA strand breaks in rodent tissues. Studies in mice have demonstrated that treatment with o-anisidine can lead to breaks in the DNA of bladder and colon cells who.int. However, these effects were not observed in other tissues such as the stomach, kidney, liver, lung, brain, or bone marrow who.int. This tissue-specific induction of DNA strand breaks aligns with the observed target organ for carcinogenicity. In contrast, other studies did not find evidence of single-strand breaks in the liver, thymus, testis, kidney, spleen, or bladder DNA of rats treated in vivo who.int.
Mutagenicity in Bacterial and Mammalian Cell Systems
The mutagenic potential of o-anisidine has been evaluated in various testing systems. In bacterial assays, o-anisidine was generally not found to be mutagenic who.intnih.gov. However, in the presence of an external metabolic activation system, it did show mutagenic activity in specific Salmonella typhimurium strains that have elevated levels of N-acetyltransferase nih.gov.
In mammalian cell systems, o-anisidine has demonstrated mutagenic activity. It induced gene mutations in mouse lymphoma L5178Y cells both with and without an exogenous metabolic activation system nih.gov. Furthermore, it was observed to cause DNA breaks and cross-links in these cells, but only in the presence of a metabolic activation system nih.gov.
| Test System | Metabolic Activation | Result |
|---|---|---|
| Bacterial (Salmonella typhimurium) | Without | Negative |
| Bacterial (S. typhimurium with high N-acetyltransferase) | With | Positive |
| Mammalian Cells (Mouse Lymphoma L5178Y) | Without | Positive (Gene Mutation) |
| Mammalian Cells (Mouse Lymphoma L5178Y) | With | Positive (Gene Mutation, DNA Breaks, Cross-links) |
Oxidative DNA Damage Mechanisms
Beyond direct covalent binding to DNA, the genotoxicity of o-anisidine is also linked to the induction of oxidative stress. The metabolism of aromatic amines like o-anisidine can lead to the generation of reactive oxygen species (ROS) bohrium.comiaea.org. These highly reactive molecules can damage cellular components, including DNA.
The generation of ROS during the metabolic processing of o-anisidine can result in oxidative DNA damage. This type of damage includes the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-known marker of oxidative stress bohrium.comiaea.org. The formation of such lesions can lead to mutations if not properly repaired by the cell's DNA repair machinery. Theoretical investigations into the degradation of o-anisidine initiated by hydroxyl radical attack further support the potential for oxidative mechanisms to play a role in its toxicity rsc.org.
Carcinogenicity Mechanisms
O-Anisidine hydrochloride is recognized for its carcinogenic potential, primarily established through studies in experimental animals. The mechanisms underlying its ability to induce tumors are complex and target specific organs, most notably the urinary bladder, thyroid gland, and kidneys.
Bladder Carcinogenesis Pathways
Oral administration of this compound has been demonstrated to cause tumors in the urinary bladder of rodents. nih.govwho.int The compound induces a spectrum of changes, ranging from cellular proliferation to the development of malignant neoplasms.
Studies have shown that dietary administration of this compound leads to the development of transitional cell carcinomas in the urinary bladder of both mice and rats of both sexes. nih.govwho.intnih.gov In Fischer 344 rats and B6C3F1 mice, long-term feeding studies resulted in a significant increase in the incidence of these malignant tumors. nih.gov
The mechanism is believed to involve metabolic activation. While O-Anisidine itself has shown limited genotoxicity in some in-vivo assays, it can induce DNA damage specifically in the bladder. who.intnih.gov For instance, it has been observed to cause DNA strand breaks in the bladder of ddY mice and induce gene mutations in the bladder cells of transgenic mice. nih.govnih.gov This suggests that metabolites of O-Anisidine may be responsible for the DNA damage that initiates carcinogenesis in the urothelial cells. One study identified a p-semidine-type homodimer of o-anisidine, 2-Methoxy-N4-(2-methoxyphenyl) benzene-1,4-diamine (MxMxBD), in the urine of exposed rats, which showed potent genotoxicity and cytotoxicity, suggesting it may contribute to urinary bladder carcinogenesis. nih.gov
Table 1: Incidence of Transitional Cell Carcinoma in Rodents Fed this compound
| Species/Strain | Sex | Finding |
| Fischer 344 Rats | Male | Significant increase in transitional cell carcinoma of the urinary bladder. nih.gov |
| Fischer 344 Rats | Female | Significant increase in transitional cell carcinoma of the urinary bladder. nih.gov |
| B6C3F1 Mice | Male | Significant increase in transitional cell papilloma and carcinoma of the urinary bladder. nih.gov |
| B6C3F1 Mice | Female | Significant increase in transitional cell carcinoma of the urinary bladder. nih.gov |
Prior to the development of carcinoma, this compound induces proliferative lesions in the bladder urothelium. High doses of the compound were found to increase the incidence of hyperplasia of the bladder in both male and female mice. nih.govwho.int In studies using male Fischer 344 rats, this compound administered in the feed showed evidence of hyperplasia, accompanied by an increase in the cell proliferation marker Ki67. nih.govjst.go.jp This sustained cell proliferation is a key component of the carcinogenic process, creating a larger population of cells susceptible to genetic damage and neoplastic transformation. In one initiation-promotion study, while O-Anisidine alone did not cause lesions, it significantly enhanced the incidence of papillary or nodular hyperplasia when administered after an initial treatment with the known carcinogen N-nitroso-N,4-hydroxybutylamine (NHBA). nih.gov
Thyroid Gland Tumorigenesis Mechanisms
In addition to bladder cancer, this compound has been linked to thyroid gland tumors in male Fischer 344 rats. nih.gov Studies reported an increased incidence of follicular cell adenoma, cystadenoma, and carcinoma. nih.gov The development of these tumors is often preceded by non-neoplastic lesions in the thyroid gland. nih.govwho.int Mechanistically, some research suggests that the compound may interfere with thyroid function. O-Anisidine has been shown to inhibit thyroid peroxidase, an essential enzyme in the synthesis of thyroid hormones. nih.gov This inhibition can disrupt the hypothalamic-pituitary-thyroid axis, leading to chronic stimulation of the thyroid gland by thyroid-stimulating hormone (TSH), which can promote the growth of follicular cells and ultimately lead to tumor formation.
Kidney Tumorigenesis (Renal Pelvis) Mechanisms
The kidney, specifically the renal pelvis, is another target for this compound-induced carcinogenicity. In male Fischer 344 rats, oral administration of the compound resulted in an increased incidence of transitional cell carcinoma of the renal pelvis. nih.gov Similar to the bladder, the renal pelvis is lined with transitional epithelium. The mechanism is thought to be analogous to that of bladder carcinogenesis, where reactive metabolites are excreted in the urine and come into direct contact with the urothelium of the renal pelvis, inducing DNA damage and promoting tumor development. Non-neoplastic lesions in the kidney were also observed more frequently in treated rats compared to controls. nih.govwho.int
Uterine Endometrial Cystic Hyperplasia
In female B6C3F1 mice, administration of this compound in the feed was associated with a higher incidence of cystic hyperplasia of the uterine endometrium compared to control groups. nih.gov Cystic endometrial hyperplasia is a non-neoplastic lesion characterized by an increase in the number and size of endometrial glands, which become cystically dilated. nih.gov This condition is generally understood to result from prolonged or excessive estrogenic stimulation, unopposed by progesterone. medicalnewstoday.comnih.gov While the precise mechanism by which this compound induces this change is not fully elucidated, it may involve disruption of the hormonal balance, potentially leading to a state of relative estrogen excess that promotes endometrial proliferation.
Table 2: Summary of this compound Carcinogenicity and Related Lesions in Rodents
| Organ | Species | Lesion Type |
| Urinary Bladder | Rats, Mice | Transitional Cell Carcinoma, Hyperplasia. nih.govwho.intnih.gov |
| Thyroid Gland | Rats (Male) | Follicular Cell Adenoma/Carcinoma. nih.gov |
| Kidney (Renal Pelvis) | Rats (Male) | Transitional Cell Carcinoma. nih.gov |
| Uterus | Mice (Female) | Endometrial Cystic Hyperplasia. nih.gov |
Cellular Proliferation and Cell Death Modulation
This compound has been shown to alter normal cellular processes, specifically inducing cell proliferation in target tissues, a key characteristic of many carcinogens. nih.gov In chronic exposure studies, this compound induced hyperplasia, an increase in the number of cells, in the urinary bladder of both male and female B6C3F1 mice. nih.govnih.gov Similarly, short-term exposure in male F344/DuCrl-Crlj rats resulted in bladder hyperplasia, which was confirmed by an increased frequency of cells positive for the cell proliferation marker Ki67. nih.gov
Beyond the bladder, chronic administration in female B6C3F1 mice also led to cystic hyperplasia of the uterine endometrium. nih.govwho.int These findings indicate that a sustained increase in cell division is a significant response to this compound exposure in specific hormone-sensitive and excretory pathway tissues. This uncontrolled proliferation is a critical step in the multi-stage process of carcinogenesis.
In addition to promoting cell proliferation, exposure to o-anisidine can lead to the generation of reactive oxygen species. nih.gov Studies in primary murine hepatocytes demonstrated a significant increase in these reactive species, which can cause cellular damage and may contribute to processes leading to cell death or neoplastic transformation. nih.gov
Role of Structural Analogs in Carcinogenesis (e.g., ortho-Toluidine)
The toxicological profile of o-anisidine is often understood by comparing it to structurally similar aromatic amines, such as ortho-toluidine. nih.gov Both o-anisidine and o-toluidine are monocyclic aromatic amines recognized as bladder carcinogens, with o-toluidine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). researchgate.netnih.govsanei.or.jp The mechanistic parallels between these compounds provide strong evidence for a shared pathway of carcinogenesis. nih.gov
Key mechanistic similarities include:
Metabolic Activation: Both compounds are metabolically activated to reactive electrophilic species, such as diimine and quinone imine, which can bind to cellular macromolecules like DNA. nih.govnih.gov
Genotoxicity: Both o-anisidine and o-toluidine exhibit genotoxic effects, including the ability to cause DNA damage and mutations, which are critical initiating events in cancer development. nih.govnih.gov
Target Organ Specificity: The urinary bladder is a primary target organ for the carcinogenicity of both o-anisidine and o-toluidine in animal models. nih.govresearchgate.net
In Vitro Bioactivity Screening and Mechanistic Insights
A variety of in vitro assays have been conducted to understand the mutagenic and genotoxic potential of o-anisidine and its hydrochloride salt. These tests provide insights into the mechanisms by which the compound interacts with cellular systems at a molecular level.
This compound has demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test), causing base-pair substitutions in Salmonella typhimurium strains, both with and without external metabolic activation. nih.govwikipedia.org However, results across different studies have been inconsistent. ser.nl Its mutagenicity can be enhanced in bacterial strains engineered to have elevated N-acetyltransferase activity, highlighting the role of this enzyme in the metabolic activation of o-anisidine to a mutagenic species. nih.gov
In mammalian cell systems, the findings are more varied. O-anisidine has been shown to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov It also caused gene mutations in mouse lymphoma L5178Y cells. who.int Furthermore, in the absence of metabolic activation, this compound was capable of inducing cell transformation in Syrian hamster embryo (SHE) cells, indicating its potential to initiate carcinogenic processes. nih.govnih.gov
Despite these positive findings, o-anisidine was largely inactive in the broad battery of high-throughput screening assays from the Tox21 and ToxCast research programs. nih.gov This highlights the complexity of its toxicological profile and suggests that specific metabolic pathways or cellular conditions present in some test systems, and not others, are required to elicit its genotoxic effects.
The table below summarizes key findings from various in vitro bioactivity assays for o-anisidine and its hydrochloride salt.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Gene Mutation | Salmonella typhimurium (Ames test) | With and Without | Positive | nih.gov |
| Gene Mutation | Mouse Lymphoma L5178Y cells | With and Without | Positive | who.int |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | nih.gov |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | nih.gov |
| Cell Transformation | Syrian Hamster Embryo (SHE) cells | Without | Positive | nih.gov |
| High-Throughput Screening | Tox21/ToxCast Assays | Varied | Mostly Negative | nih.gov |
Regulatory Science and Risk Assessment Paradigms
International and National Carcinogen Classifications
The classification of o-anisidine (B45086) hydrochloride as a carcinogen is based on comprehensive reviews of scientific evidence by leading health organizations. These classifications are critical in informing regulatory actions and occupational health and safety standards.
The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has evaluated o-anisidine and its hydrochloride salt. Initially, in 1999, IARC classified o-anisidine as "possibly carcinogenic to humans" (Group 2B). wikipedia.orginchem.org This classification was based on inadequate evidence of carcinogenicity in humans but sufficient evidence in experimental animals. inchem.org
More recently, in 2020, an IARC Monographs working group re-evaluated o-anisidine and classified it as "probably carcinogenic to humans" (Group 2A). who.int This upgraded classification was based on strong mechanistic evidence showing that o-anisidine belongs to a class of aromatic amines with known human carcinogens like 2-naphthylamine and 4-aminobiphenyl. who.intnih.gov The evaluation highlighted similarities in metabolic activation to DNA-binding agents, genotoxicity, and the target organs of carcinogenicity in animal studies. who.int O-anisidine hydrochloride is also classified in Group 2A because it exists in equilibrium with o-anisidine in the body. who.intnih.gov
The primary evidence from animal studies that supported these classifications came from dietary administration of this compound to mice and rats, which resulted in the development of transitional-cell carcinomas of the urinary bladder in both species. inchem.orginchem.orgwho.int
IARC Carcinogen Classification for this compound
| Agency | Classification | Year | Basis for Classification |
|---|---|---|---|
| IARC | Group 2A: Probably carcinogenic to humans | 2020 | Strong mechanistic evidence and sufficient evidence in experimental animals. who.int |
The U.S. National Toxicology Program (NTP), in its Report on Carcinogens (RoC), has also classified o-anisidine and its hydrochloride salt. It was first listed in the Third Annual Report on Carcinogens in 1983. nih.gov The NTP has classified o-anisidine as "reasonably anticipated to be a human carcinogen." nih.govnih.gov This classification is based on sufficient evidence of carcinogenicity from studies in experimental animals. nih.govnih.gov
NTP Carcinogen Classification for this compound
| Agency | Classification | First Listed | Basis for Classification |
|---|
Regulatory Guidelines and Exposure Limits
Based on the carcinogenicity classifications, various regulatory agencies have established guidelines and exposure limits to protect workers and the general public from the potential health risks associated with this compound.
Several U.S. and international bodies have set occupational exposure limits (OELs) for o-anisidine to minimize inhalation and dermal exposure in the workplace.
Occupational Safety and Health Administration (OSHA) : The permissible exposure limit (PEL) is 0.5 mg/m³ as an 8-hour time-weighted average (TWA). nih.govnj.gov
National Institute for Occupational Safety and Health (NIOSH) : The recommended exposure limit (REL) is 0.5 mg/m³ as a 10-hour TWA. nih.govnj.gov NIOSH also considers o-anisidine a potential occupational carcinogen and has set an Immediately Dangerous to Life or Health (IDLH) concentration of 50 mg/m³. nih.govnih.gov
American Conference of Governmental Industrial Hygienists (ACGIH) : The Threshold Limit Value (TLV) is 0.5 mg/m³ as an 8-hour TWA. nj.gov ACGIH has designated it as an A3 carcinogen, confirming it as an animal carcinogen with unknown relevance to humans. inchem.org
All three agencies recognize the potential for significant dermal absorption. nih.govnih.govnih.gov
Summary of Occupational Exposure Limits for o-Anisidine
| Organization | Limit (8-hour TWA unless specified) | Notations |
|---|---|---|
| OSHA | 0.5 mg/m³ (PEL) | - |
| NIOSH | 0.5 mg/m³ (REL, 10-hr TWA) | Potential Occupational Carcinogen, IDLH: 50 mg/m³ nih.govnih.gov |
In the United States, o-anisidine and its hydrochloride salt are subject to several environmental regulations due to their hazardous nature.
Emergency Planning and Community Right-to-Know Act (EPCRA) : O-anisidine is a listed substance under Section 313 of EPCRA, which means facilities that manufacture, process, or otherwise use the chemical above certain thresholds must report their environmental releases to the Toxics Release Inventory (TRI). nih.govnih.govfederalregister.gov
Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) : O-anisidine is designated as a hazardous substance under CERCLA, with a reportable quantity (RQ) of 100 pounds. nih.govnih.govnih.gov This mandates reporting to the National Response Center if a quantity equal to or greater than the RQ is released into the environment within a 24-hour period. nih.govepa.gov
Resource Conservation and Recovery Act (RCRA) : O-anisidine is listed as a hazardous waste under RCRA, with the waste code K181, indicating it is a waste from the production of the substance. wikipedia.orgnih.govnih.gov
Clean Air Act (CAA) : O-anisidine is listed as a hazardous air pollutant (HAP). nih.govnih.gov
Environmental release data from the TRI showed a peak in 1989, with most releases being to the air. nih.gov Since the early 1990s, reported releases have been significantly lower. nih.gov
Advanced Risk Assessment Methodologies
The risk assessment for this compound integrates data from animal carcinogenicity studies, mechanistic studies, and exposure assessments to characterize the potential risk to humans. The shift in IARC's classification from Group 2B to 2A exemplifies an advanced risk assessment approach that places greater weight on mechanistic evidence.
The rationale for this change was the strong evidence that o-anisidine shares key carcinogenic characteristics with other aromatic amines known to cause cancer in humans. who.int This includes its bioactivation pathways, its ability to cause genetic damage (genotoxicity), and the specific organs it targets in animal studies, primarily the urinary bladder. who.intnih.gov
Risk assessment also involves evaluating the potential for human exposure. Occupational exposure can occur during the production and use of o-anisidine as a chemical intermediate in manufacturing dyes and pharmaceuticals. inchem.org The general population may be exposed through sources like tobacco smoke. nih.govnih.gov Biomonitoring studies, which measure the substance or its metabolites in bodily fluids like urine, provide valuable data on human exposure levels and help refine risk assessments. nih.gov For instance, o-anisidine has been detected in the urine of individuals in the general population, indicating widespread, low-level exposure from various sources. nih.gov
Quantitative risk assessment may be used to estimate the cancer risk associated with specific exposure levels. For example, one assessment found that an ambient air concentration of 0.03 µg/m³ is associated with an increased cancer incidence of one in one million exposed individuals. chemicalbook.com These methodologies allow regulators to set exposure limits and environmental standards aimed at protecting public health.
Quantitative Risk Assessment Models
Quantitative risk assessment for this compound primarily focuses on its carcinogenic potential, as identified in animal bioassays. The International Agency for Research on Cancer (IARC) has classified o-anisidine as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. who.intnih.gov Studies have shown that dietary administration of this compound induces transitional-cell carcinomas of the urinary bladder in both rats and mice. who.intnih.govnih.gov Additionally, in male rats, it has been linked to cancers of the renal pelvis and thyroid gland tumors. nih.gov
Based on these findings, regulatory bodies like California's Office of Environmental Health Hazard Assessment (OEHHA) have derived quantitative cancer potency values. These values are used in models to estimate the lifetime cancer risk associated with specific exposure levels. The primary models utilize cancer slope factors (CSFs) for oral exposure and inhalation unit risks (IURs) for airborne exposure. ca.govcdc.govornl.gov These factors are derived from the dose-response data observed in animal studies and are used to predict the incremental increase in cancer risk for a given level of human exposure.
OEHHA has established a No Significant Risk Level (NSRL) for this compound of 7 micrograms per day. ca.govcaslab.comca.gov This value represents a level of exposure that is calculated to result in no more than one excess case of cancer in an exposed population of 100,000, assuming lifetime exposure.
| Parameter | Value | Regulatory Agency | Basis |
|---|---|---|---|
| Oral Slope Factor | 1.1 E-1 (mg/kg-day)⁻¹ | OEHHA | Carcinogenicity in animal studies ca.gov |
| Inhalation Unit Risk | 3.1 E-5 (µg/m³)⁻¹ | OEHHA | Carcinogenicity in animal studies ca.gov |
| Inhalation Slope Factor | 1.1 E-1 (mg/kg-day)⁻¹ | OEHHA | Carcinogenicity in animal studies ornl.gov |
| No Significant Risk Level (NSRL) | 7 µg/day | OEHHA | Cancer risk estimation ca.govcaslab.comca.gov |
Integration of Mechanistic Data in Risk Evaluation
Understanding the mechanism of action is crucial for evaluating the relevance of animal tumor data to humans and for refining risk assessments. For this compound, a significant body of mechanistic data points to a genotoxic mode of action involving metabolic activation and the formation of DNA adducts in the target tissue.
The proposed metabolic pathway involves the oxidation of o-anisidine, a process primarily mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1 in human liver microsomes. nih.gov This metabolic activation leads to the formation of a reactive intermediate, N-(2-methoxyphenyl)hydroxylamine. nih.govoup.com This metabolite is capable of binding to DNA, forming adducts that can lead to mutations and initiate the carcinogenic process if not repaired.
Research has successfully identified specific DNA adducts in animals exposed to o-anisidine. Using the ³²P-postlabeling method, studies have demonstrated the formation of o-anisidine-derived DNA adducts in several organs of treated rats, with the highest levels detected in the urinary bladder, the primary target organ for carcinogenicity. oup.comnih.gov The major adduct has been identified as N-(deoxyguanosin-8-yl)-2-methoxyaniline. nih.gov A key finding is the persistence of these DNA adducts in the urinary bladder, whereas they are cleared more rapidly from other tissues like the liver and kidney. nih.gov This persistence in the target organ is thought to be a critical factor in the organ-specific carcinogenicity of the compound. oup.comnih.gov
Further mechanistic insight comes from the use of biomarkers of DNA damage. Studies have shown that administration of this compound to rats induces DNA damage in the urinary bladder, as measured by the quantification of phosphorylated histone H2AX (γ-H2AX), an early cellular response to DNA double-strand breaks. nih.govmagtechjournal.commdpi.com The formation of γ-H2AX serves as a sensitive biomarker for the genotoxic effects of the compound in its target tissue. nih.gov
| Mechanistic Event | Finding | Significance in Risk Assessment |
|---|---|---|
| Metabolic Activation | Oxidation by Cytochrome P450 (CYP1A2, CYP2E1) to N-(2-methoxyphenyl)hydroxylamine. nih.govoup.com | Identifies the formation of the ultimate reactive carcinogen. |
| DNA Adduct Formation | Forms DNA adducts, primarily N-(deoxyguanosin-8-yl)-2-methoxyaniline, in target tissues. nih.gov | Provides direct evidence of DNA damage and a genotoxic mode of action. |
| Target Organ Specificity | Highest levels and greatest persistence of DNA adducts are found in the urinary bladder. oup.comnih.gov | Explains the observed site of tumor formation in animal studies. |
| Biomarker of DNA Damage | Induces γ-H2AX, a marker of DNA double-strand breaks, in urothelial cells. nih.gov | Confirms genotoxicity in the target organ and provides a measurable endpoint for damage. |
Q & A
Q. What are the critical safety protocols for handling O-Anisidine hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA guidelines for PPE, including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Engineering controls (e.g., fume hoods) are essential to minimize inhalation risks. Storage should follow segregation from strong oxidizers (e.g., peroxides) and reactive substances to prevent explosive dust formation . Emergency procedures, such as immediate decontamination with water for skin contact and medical consultation for inhalation, are mandatory . Training documentation and SOP compliance, as outlined by institutional safety divisions, are required .
Q. How can this compound be synthesized, and what parameters are critical during synthesis?
- Methodological Answer : Synthesis typically involves methoxylation and hydrochlorination of precursor aniline derivatives. Key parameters include temperature control (20–25°C to avoid decomposition) and pH adjustment (using HCl for stabilization). Reaction progress should be monitored via TLC or HPLC, with intermediates characterized by FTIR for functional groups (e.g., -NH₂, -OCH₃) . Post-synthesis purification via recrystallization in ethanol-water mixtures ensures removal of unreacted o-anisidine, verified by melting point analysis (expected range: 220–225°C) .
Q. Which analytical techniques are used to assess the purity of this compound?
- Methodological Answer : Purity is evaluated using:
- HPLC-UV : Quantifies primary compound and impurities (e.g., nitro derivatives) using a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) .
- Karl Fischer Titration : Measures water content (<0.5% w/w) to ensure stability .
- Elemental Analysis : Validates molecular composition (C: 41.1%, H: 4.4%, N: 13.7%) against theoretical values .
Advanced Research Questions
Q. How can contradictory data on the carcinogenicity of this compound be resolved in toxicological studies?
- Methodological Answer : Contradictions may arise from varying exposure durations or model systems. To address this:
- Dose-Response Studies : Use in vitro models (e.g., HepG2 cells) to establish LC50 and genotoxicity (via Comet assay) .
- Metabolic Profiling : Compare metabolic activation pathways across species (e.g., rat vs. human liver microsomes) using LC-MS/MS to identify species-specific metabolites .
- Epidemiological Data Synthesis : Apply meta-analysis to reconcile discrepancies in occupational exposure studies, adjusting for confounders like co-exposure to other carcinogens .
Q. What experimental approaches are suitable for studying the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Systems : Incubate with hepatic microsomes (e.g., human S9 fraction) and NADPH cofactor, followed by UPLC-QTOF-MS to detect phase I metabolites (e.g., hydroxylated derivatives) .
- Isotopic Labeling : Use ¹⁴C-labeled this compound in rodent models to track tissue distribution and excretion routes via scintillation counting .
- Enzyme Inhibition Assays : Identify CYP450 isoforms (e.g., CYP1A2) responsible for metabolism using selective inhibitors (e.g., furafylline) .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., o-anisidine via hydrolysis) .
- Packaging Optimization : Use amber glass bottles with desiccants (silica gel) and argon purging to minimize oxidative and hydrolytic degradation .
- pH Control : Store in slightly acidic conditions (pH 4–5) to suppress free base formation, monitored via potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
